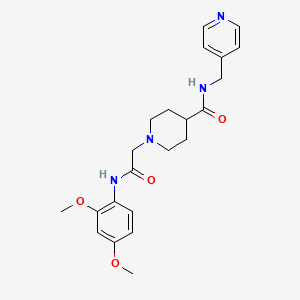

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c1-29-18-3-4-19(20(13-18)30-2)25-21(27)15-26-11-7-17(8-12-26)22(28)24-14-16-5-9-23-10-6-16/h3-6,9-10,13,17H,7-8,11-12,14-15H2,1-2H3,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIDLYPNCSOBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a piperidine ring, a pyridine moiety, and methoxy-substituted phenyl groups, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and methoxyphenyl groups have shown promising results against various cancer cell lines. The presence of the 2,4-dimethoxyphenyl group is particularly noteworthy as it enhances the compound's ability to inhibit cell proliferation through apoptosis induction.

Case Study:

A study demonstrated that a related piperidine derivative exhibited an IC50 value of 25 µM against the A549 lung cancer cell line, indicating potent cytotoxicity. The mechanism was attributed to the compound's ability to induce mitochondrial dysfunction and activate caspase pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that piperidine derivatives can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Candida albicans | 64 µg/mL |

The above table summarizes findings from various studies where related compounds displayed varying degrees of antimicrobial efficacy .

The mechanism of action for this compound is hypothesized to involve multiple pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Disruption of Cell Membranes: Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization in microbial cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the methoxy groups or the piperidine ring can significantly impact potency and selectivity:

- Methoxy Substituents: The position and number of methoxy groups on the phenyl ring enhance lipophilicity and biological activity.

- Pyridine Integration: The inclusion of pyridine contributes to improved binding affinity to target proteins involved in cancer progression.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide exhibit significant anticancer properties. The structural features of this compound suggest potential interactions with various biological targets involved in cancer progression. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The incorporation of piperidine and pyridine moieties is particularly relevant as these structures are known to enhance bioactivity against cancer cell lines .

2. Enzyme Inhibition

This compound may also function as an inhibitor of specific enzymes implicated in disease mechanisms. For example, the presence of the piperidine ring can facilitate binding to active sites of enzymes such as tyrosinase, which is involved in melanin production and is a target for skin-related conditions . The design of derivatives based on this scaffold has been explored for their potential to inhibit various enzymes linked to cancer and metabolic disorders.

Synthetic Applications

1. Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications, making it suitable for the development of new chemical entities with enhanced pharmacological profiles. Researchers have utilized this compound as a starting material for synthesizing complex molecules through various chemical reactions such as amination and acylation .

2. Molecular Docking Studies

Molecular docking studies involving this compound have provided insights into its binding affinities with target proteins. These computational analyses are crucial for predicting the biological activity and optimizing the structure for improved efficacy . The ability to model interactions with biological macromolecules enhances the understanding of how modifications to the compound's structure can lead to improved therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds (from evidence) share the piperidine-4-carboxamide scaffold but differ in substituents:

Comparative Analysis

Electronic and Steric Effects

- This contrasts with ’s 5-amino-2-fluorophenyl group, where fluorine (electron-withdrawing) and amino (electron-donating) create a polarized electronic profile .

- Pyridin-4-ylmethyl vs. Pyridin-2-ylmethyl () : The position of the pyridine nitrogen affects hydrogen-bonding geometry and receptor compatibility.

Lipophilicity and Solubility

- The dimethoxyphenyl group in the target compound likely increases lipophilicity (LogP ~3–4 estimated) compared to ’s sulfonyl-containing analog, which may have higher aqueous solubility due to the polar sulfonyl group .

- ’s smaller molecular weight (269.73 g/mol) and chloro-pyrimidine core suggest lower solubility than the target compound.

Pharmacological Implications

- Thienopyrimidinone Core (): This heterocycle is associated with kinase inhibition in literature, suggesting the target compound’s dimethoxyphenyl group could be optimized for similar targets but with altered selectivity .

- Amino/Fluoro vs. Dimethoxy ( vs. Target): The amino group in may facilitate protonation at physiological pH, enhancing ionic interactions, while methoxy groups in the target compound favor hydrophobic binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.